Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)

2-[(2S)-pyrrolidin-2-yl]propan-2-ol structure
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Numero CAS:92053-25-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
    • (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
    • (S)-dimethylprolidin-2-ylmethanol
    • CTK0A9772
    • AG-E-11081
    • AC1MBG19
    • (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
    • [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
    • SBB017513
    • 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
    • (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
    • (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
    • (S)-2-(pyrrolidin-2-yl)propan-2-ol
    • (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
    • (S)-2-pyrrolidin-2-yl-propan-2-ol
    • (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
    • (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
    • (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
    • (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
    • 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
    • (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
    • 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
    • AK170520
    • PSXWGNIMIRRWRB-LURJTMIESA-N
    • FCH933269
    • SB21854
    • alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
    • (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
    • 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
    • (2S)-α,α-Dimethylpyrrolidin-2-methanol
    • (S)-α,α-Dimethyl-2-pyrrolidinemethanol
    • AKOS006339532
    • MFCD11975452
    • SCHEMBL1266740
    • CS-0052120
    • EN300-2953728
    • DS-7588
    • 92053-25-3
    • 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
    • MDL: MFCD11975452
    • Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
    • Chiave InChI: PSXWGNIMIRRWRB-LURJTMIESA-N
    • Sorrisi: C([C@H]1NCCC1)(O)(C)C

Proprietà calcolate

  • Massa esatta: 129.11500
  • Massa monoisotopica: 129.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 32.299
  • XLogP3: 0.3

Proprietà sperimentali

  • Punto di ebollizione: 195.7±13.0°C at 760 mmHg
  • PSA: 32.26000
  • LogP: 0.83810

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM109066-1g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
1g
$440 2021-08-06
Chemenu
CM109066-5g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
5g
$1320 2021-08-06
TRC
P999970-10mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
10mg
$ 50.00 2022-06-03
TRC
P999970-50mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
50mg
$ 115.00 2022-06-03
TRC
P999970-100mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3
100mg
$ 185.00 2022-06-03
abcr
AB454592-250 mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; .
92053-25-3 95%
250mg
€346.70 2023-05-18
abcr
AB454592-1 g
(S)-2-(Pyrrolidin-2-yl)propan-2-ol, 95%; .
92053-25-3 95%
1g
€663.90 2023-05-18
Chemenu
CM109066-250mg
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
250mg
$78 2024-07-20
Chemenu
CM109066-1g
2-[(2S)-pyrrolidin-2-yl]propan-2-ol
92053-25-3 97%
1g
$233 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VZ730-250mg
(S)-2-(Pyrrolidin-2-yl)propan-2-ol
92053-25-3 95%,ee99%
250mg
544CNY 2021-05-08

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid
Riferimento
Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions
Gao, En; Li, Meng; Duan, Lili; Li, Lin; Li, Yue-Ming, Tetrahedron, 2019, 75(37),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol
Soai, Kenso; Machida, Hideaki; Yokota, Noriko, Journal of the Chemical Society, 1987, (9), 1909-14

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Methanol ;  24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Riferimento
A New Class of Modular Chiral Ligands with Fluxional Groups
Sibi, Mukund P.; Zhang, Ruzhou; Manyem, Shankar, Journal of the American Chemical Society, 2003, 125(31), 9306-9307

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, reflux; 72 h, rt
Riferimento
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 h, reflux
Riferimento
Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis
Krebs, Michael; Laschat, Sabine, ARKIVOC (Gainesville, 2012, (3), 5-19

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Riferimento
Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism
Zhou, Xiaoguang; Wei, Bing; Sun, Xiu-Li; Tang, Yong; Xie, Zuowei, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 1 atm, rt
Riferimento
Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach
Iwamoto, Naoki; Oka, Natsuhisa; Sato, Terutoshi; Wada, Takeshi, Angewandte Chemie, 2009, 48(3), 496-499

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
Asymmetric cyclopentannulation reactions: scope and limitation
Schanen, Patrick, 2003, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 50 psi, rt
Riferimento
Preparation of thiophene derivatives as anticancer agents
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
Riferimento
Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols
Gomez-Bengoa, Enrique; Jimenez, Jacqueline; Lapuerta, Irati; Mielgo, Antonia; Oiarbide, Mikel; et al, Chemical Science, 2012, 3(10), 2949-2957

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Riferimento
Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols
Zeng, Chao; Yuan, Dan; Zhao, Bei; Yao, Yingming, Organic Letters, 2015, 17(9), 2242-2245

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline
Enders, Dieter; Kipphardt, Helmut; Gerdes, Peter; Brena-Valle, Leonardo J.; Bhushan, Vidya, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Riferimento
Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency
Li, X.; Reeder, A. T.; Torri, F.; Adams, H.; Jones, S., Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 11
Riferimento
Reagents and methods for oligonucleotide synthesis
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Riferimento
Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A
Jayasuriya, Nilukshi Renuka, 2007, , 68(9),

Metodo di produzione 17

Condizioni di reazione
Riferimento
Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
Riferimento
Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors
, World Intellectual Property Organization, , ,

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials

2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd